2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, bearing a 4-oxo-pyridazinone moiety . It has been studied for its potential as a c-Met kinase inhibitor .
Synthesis Analysis
The compound is part of two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties . The synthesis involves designing these derivatives and evaluating their IC50 values against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase .Scientific Research Applications
Potential c-Met Kinase Inhibitors
The compound has been identified as a potential c-Met kinase inhibitor . In a study, two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties were designed and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .
Anti-Tumor Activity
The compound exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM and 2.85 ± 0.74 μM, respectively .
Antibacterial Activity
The compound has shown antibacterial activities. In a study, the minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
Use in Drug Manufacturing
The compound has been used during an optimization study of manufacturing of Sitagliptin and Sitagliptin/Metformin drug products .
Use in Medicinal Chemistry
The compound has been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity .
Use as Fluorescent Probes
The compound has been used as fluorescent probes .
Use in Polymer Structures
The compound has been incorporated into polymers for use in solar cells .
Use as Enzyme Inhibitors
The compound has shown enzyme inhibiting activities, such as carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of c-Met kinase affects various biochemical pathways. These include pathways involved in cell growth and proliferation. The disruption of these pathways can lead to the inhibition of cancer cell growth .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth. This is due to its ability to inhibit c-Met kinase, which plays a crucial role in cell growth and proliferation .
properties
IUPAC Name |
N-(2-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-14-7-5-6-10-16(14)22-17(26)13-25-20(27)24-12-11-21-19(18(24)23-25)28-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJIUBJMJLDNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide |
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